molecular formula C8H14FNO2 B14330143 Tert-butyl 3-amino-4-fluorobut-2-enoate CAS No. 98120-14-0

Tert-butyl 3-amino-4-fluorobut-2-enoate

Cat. No.: B14330143
CAS No.: 98120-14-0
M. Wt: 175.20 g/mol
InChI Key: YRXRTTREITVTBV-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-fluorobut-2-enoate is an organic compound with the molecular formula C8H14FNO2. It is a derivative of butenoic acid, featuring a tert-butyl ester group, an amino group, and a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-fluorobut-2-enoate typically involves the esterification of 3-amino-4-fluorobut-2-enoic acid with tert-butanol. This reaction is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The reaction proceeds under mild conditions, yielding the desired ester in good yields.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of mineral acid-catalyzed addition of isobutene to amino acids. This method is popular due to the availability of starting materials and the high yields of esters obtained . safety considerations are paramount, as the process requires handling flammable isobutene.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-fluorobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The double bond in the butenoate moiety can be reduced to form saturated derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of saturated tert-butyl 3-amino-4-fluorobutanoate.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-fluorobut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-4-fluorobut-2-enoate is unique due to the presence of both an amino group and a fluorine atom on the butenoate backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

98120-14-0

Molecular Formula

C8H14FNO2

Molecular Weight

175.20 g/mol

IUPAC Name

tert-butyl 3-amino-4-fluorobut-2-enoate

InChI

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)4-6(10)5-9/h4H,5,10H2,1-3H3

InChI Key

YRXRTTREITVTBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=C(CF)N

Origin of Product

United States

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